An In-Depth Technical Guide to the Chemical Properties of 2-Fluoro-4-morpholinobenzoic Acid
An In-Depth Technical Guide to the Chemical Properties of 2-Fluoro-4-morpholinobenzoic Acid
Abstract: This technical guide provides a comprehensive overview of 2-Fluoro-4-morpholinobenzoic acid, a heterocyclic aromatic carboxylic acid of significant interest to the fields of medicinal chemistry and drug development. The document elucidates the compound's core physicochemical properties, spectroscopic signature, a validated synthetic pathway, and its potential applications. By integrating the strategic importance of the morpholine and fluorine moieties—known to enhance pharmacokinetic profiles and modulate bioactivity, respectively—this guide serves as an essential resource for researchers leveraging this versatile building block in the synthesis of novel therapeutic agents.
Core Chemical Identity and Physicochemical Properties
2-Fluoro-4-morpholinobenzoic acid is a substituted benzoic acid derivative. The presence of a fluorine atom at the ortho position and a morpholine ring at the para position to the carboxyl group creates a unique electronic and steric environment, making it a valuable intermediate in organic synthesis. The morpholine heterocycle is a widely utilized scaffold in bioactive compounds, often conferring improved water solubility and metabolic stability.[1] Concurrently, the incorporation of fluorine is a well-established strategy in medicinal chemistry to fine-tune a molecule's lipophilicity, metabolic fate, and binding affinity to biological targets.[1][2]
| Property | Value | Source |
| CAS Number | 946598-40-9 | [3] |
| Molecular Formula | C₁₁H₁₂FNO₃ | [3][4] |
| Molecular Weight | 225.22 g/mol | [3][4] |
| SMILES | C1COCCN1C2=CC(=C(C=C2)C(=O)O)F | [3] |
| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [3] |
Molecular Structure
The structure combines the rigidity of the fluorinated benzene ring with the conformational flexibility of the morpholine substituent.
Caption: Chemical Structure of 2-Fluoro-4-morpholinobenzoic acid.
Spectroscopic Profile (Predicted)
While specific experimental spectra are not publicly cataloged, the structure of 2-Fluoro-4-morpholinobenzoic acid allows for a reliable prediction of its key spectroscopic features. This theoretical analysis is crucial for researchers to verify the identity and purity of synthesized samples.
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¹H NMR: The spectrum would feature distinct regions. The morpholine protons would appear as two multiplets around 3.0-4.0 ppm. The aromatic region would show three protons with complex splitting patterns due to both proton-proton and proton-fluorine coupling. The acidic proton of the carboxylic acid would likely appear as a broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.
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¹³C NMR: The spectrum would display 11 distinct carbon signals. The carbonyl carbon of the carboxylic acid would be found around 165-170 ppm. The aromatic carbons would appear between 110-160 ppm, with the carbons directly bonded to or near the fluorine atom showing characteristic C-F coupling constants. The four carbons of the morpholine ring would be visible in the 45-70 ppm range.
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IR Spectroscopy: Key vibrational bands would confirm the presence of the principal functional groups. A broad absorption from ~2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. C-O-C stretches from the morpholine and C-F stretches would also be present in the fingerprint region (typically ~1100-1300 cm⁻¹).
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Mass Spectrometry: The molecular ion peak (M+) in a high-resolution mass spectrum would be observed at m/z 225.0801, corresponding to the exact mass of the molecular formula C₁₁H₁₂FNO₃.
Synthesis and Reactivity
A robust and efficient method for synthesizing 2-Fluoro-4-morpholinobenzoic acid is through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored due to the activation of the benzene ring by the electron-withdrawing carboxylic acid and fluorine groups, which facilitates the displacement of a leaving group by the morpholine nucleophile.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The most logical precursor for this synthesis is 2,4-Difluorobenzoic acid. The fluorine atom at the C4 position is more activated towards nucleophilic attack than the one at C2 (ortho to the carboxyl group) due to resonance stabilization of the Meisenheimer intermediate.
Caption: Synthetic workflow for 2-Fluoro-4-morpholinobenzoic acid.
Experimental Protocol
This protocol is a representative methodology based on established chemical principles for SₙAr reactions.
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Reaction Setup: To a solution of 2,4-Difluorobenzoic acid (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add morpholine (2.5 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) (3.0 eq).
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Heating: Heat the reaction mixture to 100-120 °C and stir under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
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Acidification: Acidify the aqueous solution to a pH of ~2-3 using a strong acid like 2M hydrochloric acid (HCl). This will precipitate the carboxylic acid product.
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Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
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Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity.
Applications in Research and Development
While specific drugs derived directly from this molecule are not prominent in public literature, its structure is emblematic of scaffolds used in modern drug discovery.
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Scaffold for Bioactive Molecules: 2-Fluoro-4-morpholinobenzoic acid serves as a versatile building block. The carboxylic acid group is a key handle for amide bond formation, allowing it to be coupled with various amines to build a diverse library of compounds for screening.[1]
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Modulation of Pharmacokinetic Properties: The morpholine group is frequently incorporated into drug candidates to enhance hydrophilicity, improve metabolic stability, and reduce off-target toxicity.[1]
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Enhancement of Potency and Selectivity: The strategic placement of a fluorine atom can significantly alter the electronic properties of the molecule, leading to stronger and more selective interactions with target proteins like enzymes or receptors.[2] This modification can also block sites of metabolic degradation, thereby increasing the drug's half-life.
Safety and Handling
As a laboratory chemical, 2-Fluoro-4-morpholinobenzoic acid requires careful handling in a controlled environment. The following hazard information is based on available safety data.[3]
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Avoid breathing dust. Minimize dust generation and accumulation.[5]
-
Wash hands thoroughly after handling.[7]
-
In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, seek medical advice.[8][9]
References
- Achmem. (n.d.). 2-Fluoro-4-morpholinobenzoic acid.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.
- Synquest Labs. (2016). 2-Fluoro-4-formylbenzoic acid Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- CymitQuimica. (n.d.). 5-Fluoro-2-(morpholin-4-yl)benzoic acid.
- Fisher Scientific. (2021). Safety Data Sheet.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.
- Thermo Fisher Scientific. (2025). 2-Fluorobenzoic acid Safety Data Sheet.
- ECHEMI. (n.d.). 2-Fluoro-4-hydroxybenzoic acid SDS.
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